molecular formula C21H26N2O3S B4996571 Ethyl 2-(4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}phenyl)acetate

Ethyl 2-(4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}phenyl)acetate

Cat. No.: B4996571
M. Wt: 386.5 g/mol
InChI Key: LRYJTDQQBXIXKO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}phenyl)acetate is a complex organic compound that features a thiophene ring, an azepane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}phenyl)acetate typically involves multiple steps, including the formation of the thiophene ring, the azepane ring, and the ester group. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce azepane alcohols.

Scientific Research Applications

Ethyl 2-(4-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}phenyl)acetate involves its interaction with specific molecular targets. For instance, the thiophene ring can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in binding to biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene sulfoxides and thiophene sulfones share the thiophene ring structure.

    Azepane Derivatives: Compounds like azepane alcohols and azepane amines have similar azepane ring structures.

    Ester Compounds: Ethyl esters of various aromatic acids are structurally similar due to the ester functional group.

Uniqueness

Ethyl 2-(4-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}phenyl)acetate is unique due to the combination of its thiophene, azepane, and ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[4-[(2-thiophen-2-ylazepane-1-carbonyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-26-20(24)15-16-9-11-17(12-10-16)22-21(25)23-13-5-3-4-7-18(23)19-8-6-14-27-19/h6,8-12,14,18H,2-5,7,13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJTDQQBXIXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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